molecular formula C11H10 B14363448 2,2a-Dihydro-1H-cyclobuta[a]indene CAS No. 92631-03-3

2,2a-Dihydro-1H-cyclobuta[a]indene

Cat. No.: B14363448
CAS No.: 92631-03-3
M. Wt: 142.20 g/mol
InChI Key: PSLKANVRHYZKGW-UHFFFAOYSA-N
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Description

2,2a-Dihydro-1H-cyclobuta[a]indene is a chemical compound with the molecular formula C11H10 It is a bicyclic hydrocarbon that features a cyclobutane ring fused to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2a-Dihydro-1H-cyclobuta[a]indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include scaling up the reaction conditions and ensuring the availability of necessary reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,2a-Dihydro-1H-cyclobuta[a]indene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield saturated hydrocarbons.

Scientific Research Applications

2,2a-Dihydro-1H-cyclobuta[a]indene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research into similar compounds has shown potential medicinal properties, such as anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2a-Dihydro-1H-cyclobuta[a]indene involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2a-Dihydro-1H-cyclobuta[a]indene is unique due to its specific bicyclic structure without additional functional groups. This makes it a valuable intermediate in organic synthesis and a potential candidate for further functionalization in various chemical reactions.

Properties

92631-03-3

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

2,2a-dihydro-1H-cyclobuta[a]indene

InChI

InChI=1S/C11H10/c1-2-4-10-8(3-1)7-9-5-6-11(9)10/h1-4,7,11H,5-6H2

InChI Key

PSLKANVRHYZKGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3C21

Origin of Product

United States

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